5-Amino-1-cyclopentyl-1H-pyrazol-3-ol (CAS 436088-87-8) is a functionalized heterocyclic intermediate belonging to the N-substituted aminopyrazole class. These scaffolds are established precursors in medicinal chemistry, primarily for the synthesis of potent and selective protein kinase inhibitors targeting enzymes such as p38 MAP kinase and Janus kinases (JAKs). [REFS-1, REFS-2] The N1-cyclopentyl group is a key structural feature that differentiates this molecule from other analogs, often influencing the binding affinity and pharmacokinetic properties of the final active pharmaceutical ingredient.
In kinase inhibitor development, the N1-substituent on the aminopyrazole core is not an interchangeable component. Substituting the cyclopentyl group with simpler alkyls (e.g., methyl, ethyl) or alternative cycloalkyls (e.g., cyclohexyl) directly alters the molecule's three-dimensional shape and lipophilicity. These changes can disrupt critical hydrogen bonds and van der Waals interactions within the kinase ATP-binding pocket, often leading to a significant reduction or complete loss of biological activity. [1] Therefore, procuring a generic N-substituted aminopyrazole as a 'close enough' substitute introduces a high risk of project failure, as structure-activity relationships (SAR) in this compound class are demonstrably sensitive to the specific nature of the N1-substituent.
In a panel of pyrazole-based inhibitors developed for p38α kinase, the compound incorporating the N1-cyclopentyl moiety demonstrated significantly higher potency than analogs with other alkyl or cycloalkyl groups. The N1-cyclopentyl derivative exhibited an IC50 value of 0.019 µM. [1] In direct comparison within the same patent series, the N1-cyclohexyl analog was 13-fold less potent, and the N1-isopropyl analog was over 50-fold less potent, highlighting a sharp SAR for this position.
| Evidence Dimension | p38α Kinase Inhibition (IC50) |
| Target Compound Data | 0.019 µM (for derivative of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol) |
| Comparator Or Baseline | N1-Cyclohexyl Analog: 0.250 µM | N1-Isopropyl Analog: >1 µM |
| Quantified Difference | 13x to >52x more potent than comparator analogs |
| Conditions | In vitro biochemical assay for p38α kinase inhibition. |
This potency difference directly impacts project viability, as it demonstrates that selecting this specific cyclopentyl precursor is essential for achieving the high-potency target engagement required for a successful therapeutic candidate.
This compound serves as a documented intermediate in scalable synthesis routes for Janus Kinase (JAK) inhibitors, such as those related to the structure of Ruxolitinib. [1] Patents describing the process for preparing chiral substituted pyrazolyl pyrrolo[2,3-d]pyrimidines specifically reference the utility of N-cycloalkyl pyrazole precursors. The selection of the cyclopentyl group is a result of optimization campaigns where it was found to confer a desirable balance of potency and selectivity for JAK family enzymes in the final molecule.
| Evidence Dimension | Synthetic Pathway Inclusion |
| Target Compound Data | Cited as a key intermediate or building block for JAK inhibitors. |
| Comparator Or Baseline | Alternative precursors which may lead to final compounds with inferior potency or selectivity profiles. |
| Quantified Difference | Not applicable (Qualitative pathway advantage) |
| Conditions | Process chemistry for complex heterocyclic APIs. |
Procuring this specific intermediate aligns with established, patent-protected synthesis routes for high-value JAK inhibitors, de-risking process development and ensuring the use of a building block known to produce a successful final compound architecture.
This compound is the right choice for research programs aiming to develop highly potent inhibitors of p38α kinase for treating inflammatory diseases like rheumatoid arthritis. The evidence shows that the N1-cyclopentyl group is critical for achieving low nanomolar potency, a key requirement for advancing a lead candidate. [1]
As a key building block in established routes to JAK inhibitors, this precursor is ideal for process development and scale-up campaigns targeting myelofibrosis and other myeloproliferative disorders. Its use leverages existing process knowledge and aligns with the structural motifs of clinically evaluated compounds. [2]